Prasterone enanthate
Overview
Description
Prasterone enantate, also known as dehydroepiandrosterone enantate, is a synthetic androgen, estrogen, and neurosteroid medication. It is used as a component of menopausal hormone therapy to treat menopausal symptoms in women. Prasterone enantate is a steroid ester and a long-lasting prodrug of prasterone (dehydroepiandrosterone) in the body .
Mechanism of Action
Target of Action
DHEA enanthate primarily targets the androgen and estrogen receptors , the respective biological targets of androgens like testosterone and estrogens like estradiol . It also interacts with various cells of the immune system, both innate and adaptive immunity .
Mode of Action
DHEA enanthate is a steroid ester and a long-lasting prodrug of prasterone (dehydroepiandrosterone; DHEA) in the body . It can be converted to testosterone, androstenedione, estradiol, and estrone . DHEA enanthate modulates the development and function of immune response cells . It is also known to trigger nitric oxide synthesis due to enhanced expression and stabilization of endothelial nitric oxide synthase (eNOS) .
Biochemical Pathways
DHEA enanthate affects several biochemical pathways. It is involved in the biosynthesis of DHEA in the brain by a P450c17-dependent mechanism . It also modulates neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .
Pharmacokinetics
DHEA enanthate is administered via intramuscular injection and has a bioavailability of 100% . It has a half-life of 9 days when administered intramuscularly and 44 minutes when administered intravenously . The compound has a duration of action in terms of elevated prasterone levels of about 18 days . It is excreted through urine and feces .
Result of Action
The molecular and cellular effects of DHEA enanthate’s action are diverse. It promotes the activation of regulatory T cells, which suppresses the Th17-type response . While testosterone suppresses the inflammatory response, DHEA promotes it . DHEA enanthate also induces an increase of memory and learning, protection of neurons against excitatory amino acid-induced neurotoxicity, and reduction of risk of age-related neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of DHEA enanthate can be influenced by various environmental factors. For instance, the concentration of DHEA enanthate in the brain is maintained for several weeks after adrenalectomy and gonadectomy , suggesting that its production and accumulation in the brain are independent of adrenal and gonadal sources
Biochemical Analysis
Biochemical Properties
Dehydroepiandrosterone enanthate is a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It also has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors .
Cellular Effects
Dehydroepiandrosterone enanthate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .
Molecular Mechanism
The molecular mechanism of action of Dehydroepiandrosterone enanthate involves its conversion into more potent sex hormones, testosterone and estradiol, and the subsequent effect on the activation of the androgen and estrogen steroid receptors . It is now clear that Dehydroepiandrosterone enanthate and its sulfated metabolite DHEA sulfate (DHEAS) act directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroepiandrosterone enanthate change over time. Serum concentrations of DHEA and DHEAS decrease steadily with age, with lowest concentrations present at the time many diseases of aging and neurodegeneration become apparent . This temporal association has led to the suggestion that pathology associated with cognitive decline, age-related neurological disorders such as Alzheimer’s disease, dementia, amyotrophic lateral sclerosis (ALS), and adult onset schizophrenia may, in part at least, be attributed to decreased secretion of DHEA .
Dosage Effects in Animal Models
In animal models, the effects of Dehydroepiandrosterone enanthate vary with different dosages. For instance, their low levels have been associated with age-related involuntary changes, including reduced lifespan
Metabolic Pathways
Dehydroepiandrosterone enanthate is involved in several metabolic pathways. It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It is also known to inhibit the 11β-HSD1 activity, indicating an anti-glucocorticoid action .
Transport and Distribution
Dehydroepiandrosterone enanthate is transported and distributed within cells and tissues. It is synthesized in the adrenal glands, the gonads, and the brain
Preparation Methods
Synthetic Routes and Reaction Conditions: Prasterone enantate is synthesized by esterifying prasterone (dehydroepiandrosterone) with enanthic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of prasterone enantate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity final product .
Chemical Reactions Analysis
Types of Reactions: Prasterone enantate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in prasterone enantate can be hydrolyzed under acidic or basic conditions to yield prasterone and enanthic acid.
Oxidation: Prasterone enantate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives of prasterone.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Prasterone and enanthic acid.
Oxidation: Various oxidized derivatives of prasterone.
Reduction: Reduced derivatives of prasterone.
Scientific Research Applications
Prasterone enantate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of steroid chemistry and esterification reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes and vaginal dryness.
Industry: Utilized in the production of pharmaceutical formulations for hormone therapy.
Comparison with Similar Compounds
Prasterone (Dehydroepiandrosterone): The parent compound of prasterone enantate, used in various medical and research applications.
Estradiol Valerate: Another esterified hormone used in hormone replacement therapy.
Testosterone Enantate: A similar esterified androgen used in hormone therapy for men.
Uniqueness: Prasterone enantate is unique in its dual role as both an androgen and estrogen prohormone, making it particularly useful in hormone replacement therapy for menopausal women. Its long-lasting action and neurosteroid activity further distinguish it from other similar compounds .
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOUDBWKNPAB-BNCSLUSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946833 | |
Record name | Dehydroepiandrosterone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23983-43-9 | |
Record name | Dehydroepiandrosterone enanthate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroepiandrosterone enanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prasterone enantate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dehydroepiandrosterone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRASTERONE ENANTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?
A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.
Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?
A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.
Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?
A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.
Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?
A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []
Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?
A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]
Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?
A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?
A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.
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